1-Azido-4-(trifluoromethoxy)benzene

概要

説明

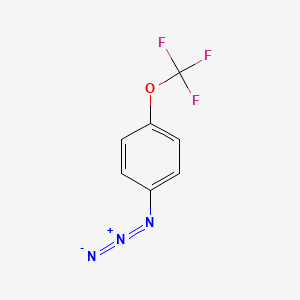

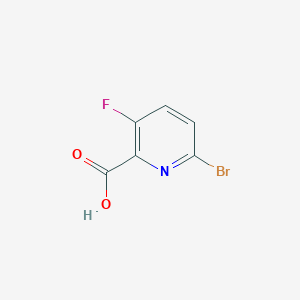

1-Azido-4-(trifluoromethoxy)benzene is a chemical compound with the empirical formula C7H4F3N3O . It has a molecular weight of 203.12 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an azido group (-N3) and a trifluoromethoxy group (-OCF3) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 203.12 and an empirical formula of C7H4F3N3O .科学的研究の応用

Synthesis of Novel Compounds

1-Azido-4-(trifluoromethoxy)benzene and its derivatives are primarily used in the synthesis of novel compounds. For instance, triazole derivatives of uracil and thymine with potential inhibitory activity against acidic corrosion of steels were synthesized using azidomethyl-benzene compounds, showcasing the potential for creating materials with unique properties (Negrón-Silva et al., 2013).

Corrosion Inhibition

Some of these synthesized compounds, particularly 1,4-disubstituted 1,2,3-triazoles, have shown promising results as corrosion inhibitors. Electrochemical techniques have been used to determine the corrosion inhibiting properties of these compounds, indicating their potential application in protecting metals against corrosion (Negrón-Silva et al., 2013).

Development of Synthesis Processes

The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a compound closely related to this compound, has been optimized for safety and efficiency. A batch process was developed to produce this compound with a 94% yield. This process involves significant engineering controls due to the formation of potentially hazardous by-products. To enhance safety, the process was further optimized for operation in a microcapillary tube reactor, demonstrating the continuous efforts in process improvement and safety in the synthesis of such chemicals (Kopach et al., 2009).

Bioconjugation and Biomolecular Assemblies

A benzene derivative bearing a set of different bioconjugatable groups, including azido groups, has been developed. This "ready-to-use" cross-linking reagent enables the creation of complex and fragile tri-component biomolecular systems. The potential utility of this cross-linking reagent was illustrated through the rapid preparation of multi-component systems, showcasing the role of such compounds in bioconjugation and biomolecular assembly (Viault et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

作用機序

Target of Action

The primary targets of 1-Azido-4-(trifluoromethoxy)benzene are matrix metalloproteases (MMPs), specifically MMP-7 and MMP-13 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression in conditions such as cancer and arthritis.

Mode of Action

This compound interacts with its targets, the MMPs, by inhibiting their enzymatic activity . This is achieved through the formation of a covalent bond with the zinc ion in the active site of the MMPs, thereby preventing them from degrading extracellular matrix proteins.

Biochemical Pathways

The inhibition of MMPs by this compound affects various biochemical pathways. Primarily, it impacts the extracellular matrix degradation pathway. By inhibiting MMPs, the compound prevents the breakdown of extracellular matrix proteins, thereby disrupting tissue remodeling and potentially slowing disease progression in conditions where this process is dysregulated .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MMP activity. This results in reduced degradation of extracellular matrix proteins, leading to changes in tissue structure and function. In the context of diseases such as cancer and arthritis, this could potentially slow disease progression .

生化学分析

Biochemical Properties

1-Azido-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in click chemistry and bioorthogonal labeling. It interacts with enzymes, proteins, and other biomolecules through its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This interaction is highly specific and efficient, making this compound a useful tool for labeling and tracking biomolecules in complex biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through click chemistry reactions. This compound can also impact gene expression by labeling nucleic acids, allowing researchers to study transcriptional and translational processes. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of this compound involves its azido group, which can form covalent bonds with alkyne-containing biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The resulting triazole linkage is stable and does not interfere with the function of the labeled biomolecule, allowing for precise tracking and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light. Prolonged exposure to light or heat can lead to its degradation, reducing its effectiveness in biochemical applications. Long-term studies have shown that this compound can maintain its labeling efficiency and specificity over extended periods, making it a reliable reagent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively label biomolecules without causing significant toxicity or adverse effects. At high doses, it may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s labeling efficiency plateaus beyond a certain concentration, indicating that optimal dosages should be carefully determined for each specific application .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its azido group can be metabolized by azide-reducing enzymes, leading to the formation of amines and other metabolites. These metabolic transformations can affect the compound’s labeling efficiency and specificity, highlighting the importance of understanding its metabolic fate in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters and binding proteins. Its trifluoromethoxy group can enhance its lipophilicity, facilitating its uptake and distribution in lipid-rich environments. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through interactions with targeting peptides or proteins. Its activity and function can be modulated by its localization, allowing researchers to study its effects in different cellular contexts .

特性

IUPAC Name |

1-azido-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECUNMGIOMEKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745985 | |

| Record name | 1-Azido-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876012-82-7 | |

| Record name | 1-Azido-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-(trifluoromethoxy) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)